molecular formula C7H9ClN2S B079006 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine CAS No. 13480-96-1

4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine

Cat. No. B079006
CAS RN: 13480-96-1
M. Wt: 188.68 g/mol
InChI Key: PHKSIZQWMQKMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine is a pyrimidine derivative that has been synthesized and studied for its potential biological applications. This compound has been of interest to researchers due to its unique chemical structure and potential therapeutic properties. In

Scientific Research Applications

4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine has been studied for its potential biological applications, including as an antitumor agent and as a potential therapeutic for other diseases. Research has shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and may also have therapeutic effects in other diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. In addition, research has suggested that this compound may have anti-inflammatory properties, making it a potential therapeutic for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying cancer biology and developing new cancer therapies. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine. One area of interest is further elucidating its mechanism of action and identifying the specific enzymes that it targets. This could lead to the development of more targeted cancer therapies. Another area of interest is exploring the potential therapeutic applications of this compound in other diseases, such as inflammatory diseases. Finally, researchers may also investigate the synthesis of analogs of 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine with improved properties, such as increased potency or selectivity.

Synthesis Methods

The synthesis of 4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine involves the reaction of 2-(ethylsulfanyl)acetamide with 4-chloro-5-methylpyrimidine-2-carboxylic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is a white crystalline solid that is purified by recrystallization.

properties

CAS RN

13480-96-1

Product Name

4-Chloro-2-(ethylsulfanyl)-5-methylpyrimidine

Molecular Formula

C7H9ClN2S

Molecular Weight

188.68 g/mol

IUPAC Name

4-chloro-2-ethylsulfanyl-5-methylpyrimidine

InChI

InChI=1S/C7H9ClN2S/c1-3-11-7-9-4-5(2)6(8)10-7/h4H,3H2,1-2H3

InChI Key

PHKSIZQWMQKMPG-UHFFFAOYSA-N

SMILES

CCSC1=NC=C(C(=N1)Cl)C

Canonical SMILES

CCSC1=NC=C(C(=N1)Cl)C

Other CAS RN

13480-96-1

Origin of Product

United States

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